ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909327-94-1
VCID: VC15763394
InChI: InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-6(9)4-5-10(7)2;/h4-5H,3,9H2,1-2H3;1H
SMILES:
Molecular Formula: C8H13ClN2O2
Molecular Weight: 204.65 g/mol

ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride

CAS No.: 1909327-94-1

Cat. No.: VC15763394

Molecular Formula: C8H13ClN2O2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride - 1909327-94-1

Specification

CAS No. 1909327-94-1
Molecular Formula C8H13ClN2O2
Molecular Weight 204.65 g/mol
IUPAC Name ethyl 3-amino-1-methylpyrrole-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H12N2O2.ClH/c1-3-12-8(11)7-6(9)4-5-10(7)2;/h4-5H,3,9H2,1-2H3;1H
Standard InChI Key VZIKAEJZVZSUKZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(C=CN1C)N.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₈H₁₃ClN₂O₂, reflects a pyrrole ring substituted at positions 1, 2, and 3. Key features include:

  • 1-Methyl group: Enhances lipophilicity and steric bulk.

  • 3-Amino group: Provides a site for hydrogen bonding and chemical modification.

  • 2-Carboxylate ethyl ester: Balances polarity and facilitates prodrug strategies.

  • Hydrochloride salt: Improves solubility in polar solvents .

The SMILES notation, CCOC(=O)C1=C(C=CN1C)N.Cl, and InChIKey (VZIKAEJZVZSUKZ-UHFFFAOYSA-N) confirm its unique stereoelectronic profile .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular Weight204.65 g/mol
Melting Point218–220°C
DensityNot reported
Boiling PointNot reported
SolubilityLikely polar solvent-soluble

Synthesis and Optimization

Synthetic Routes

While explicit protocols for this compound are scarce, analogous pyrrole syntheses suggest a multi-step approach:

  • Core Formation: Knorr or Paal-Knorr cyclization to construct the pyrrole ring.

  • Amination: Introduction of the 3-amino group via nitration/reduction or direct substitution.

  • Esterification: Ethyl esterification at position 2 using ethanol under acidic conditions.

  • Salt Formation: Treatment with HCl to yield the hydrochloride .

Reaction conditions (e.g., ethanol as a solvent, room temperature) are inferred from related syntheses. Analytical validation via TLC and ¹H/¹³C NMR ensures purity, though specific spectral data remain unpublished.

Challenges and Yield Optimization

  • Amination Selectivity: Competing reactions at pyrrole’s electron-rich positions may require protective groups.

  • Salt Stability: Hydrochloride formation must avoid excess acidity to prevent ester hydrolysis.

  • Scalability: Industrial-scale production demands cost-effective catalysts and solvents.

CompoundActivity (MIC, µg/mL)Target Organism
Ethyl 3-amino-1-methyl-pyrrole-2-carboxylateNot tested
Tolmetin (pyrrole NSAID)10–20COX-2
Pyrrolnitrin (natural antibiotic)0.5–2Gram-positive

Drug Discovery Scaffold

The compound’s modular structure allows derivatization:

  • Ester Hydrolysis: Free carboxylic acid for metal-binding pharmacophores.

  • Amino Acylation: Peptide conjugation or prodrug development.

  • Ring Functionalization: Halogenation for enhanced bioavailability .

Research Gaps and Future Directions

Mechanistic Studies

  • Target Identification: High-throughput screening against kinase or protease libraries.

  • Computational Modeling: Docking studies to predict protein interactions.

Pharmacokinetic Profiling

  • ADMET Properties: Absorption, distribution, and toxicity assays in vitro.

  • Metabolite Analysis: LC-MS to track degradation pathways.

Synthetic Advancements

  • Green Chemistry: Solvent-free reactions or biocatalytic methods.

  • Crystallography: X-ray diffraction to resolve solid-state structure .

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